![molecular formula C4H9N5O2 B2752302 N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine CAS No. 338393-93-4](/img/structure/B2752302.png)

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

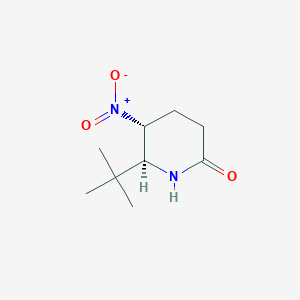

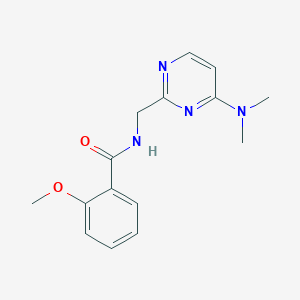

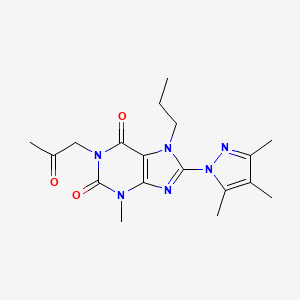

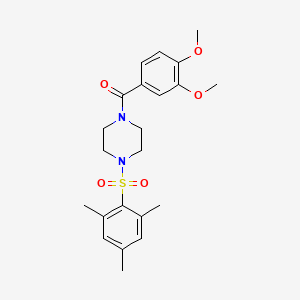

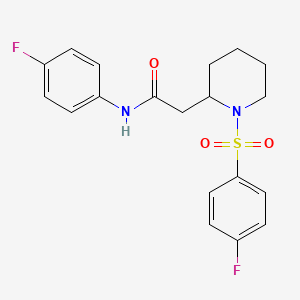

“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is an organic compound with the molecular formula C4H9N5O2 . It contains a methylamino group, which is a substituent group from methylamine .

Molecular Structure Analysis

The molecular structure of “N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” consists of a methylamino group attached to a nitroethenyl group, which is further attached to a guanidine group . The molecular weight of the compound is 159.15 .Its InChI code is 1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ .

Scientific Research Applications

- Guanidine derivatives often exhibit antimicrobial properties. Researchers have investigated the antibacterial and antifungal effects of N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine. Studies explore its potential as a novel antimicrobial agent against various pathogens, including bacteria and fungi .

- N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine has been studied for its role in biodegradation processes. For instance, microbial technologies employing nitrile hydratase-mediated acetamiprid hydration (a related compound) have been investigated for pesticide removal . Similar applications may extend to this guanidine derivative.

- Guanidine derivatives, including N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine, have been explored as nucleophilic catalysts in organic synthesis. Their ability to act as nucleophiles in various reactions opens up possibilities for efficient and selective transformations .

- The guanidine scaffold plays a crucial role in several clinically used drugs. While not directly related to our compound, understanding the broader context of guanidine derivatives sheds light on potential applications. Examples include antihypertensive drugs (guanethidine, guanabenz), histamine receptor antagonists (cimetidine, famotidine), and antidiabetic agents (metformin) .

- Researchers have performed quantum chemical calculations to gain insights into the structure of N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine in polar solvents. These studies provide valuable information about its tautomeric forms and electronic properties .

Antimicrobial Activity

Biodegradation and Environmental Remediation

Organocatalysis and Nucleophilic Reactions

Medicinal Chemistry

Quantum Chemical Studies

Safety and Hazards

“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[(E)-1-(methylamino)-2-nitroethenyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSSUBRUNJRFOX-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(methylamino)-2-nitrovinyl]guanidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)

![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)

![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)

![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)